molecular formula C6H3ClIN3 B8057185 1-Azido-4-chloro-2-iodobenzene

1-Azido-4-chloro-2-iodobenzene

Cat. No.: B8057185
M. Wt: 279.46 g/mol
InChI Key: FUHSVZIIUAMSOB-UHFFFAOYSA-N
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Description

1-Azido-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of benzene, where the benzene ring is substituted with azido, chloro, and iodo groups

Preparation Methods

The synthesis of 1-Azido-4-chloro-2-iodobenzene typically involves the azidation of 4-chloro-2-iodoaniline. One common method includes the reaction of 4-chloro-2-iodoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-Azido-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide for azidation, reducing agents like hydrogen sulfide for reduction, and oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and nitrenes.

Scientific Research Applications

1-Azido-4-chloro-2-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Azido-4-chloro-2-iodobenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The chloro and iodo groups can participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

1-Azido-4-chloro-2-iodobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of azido, chloro, and iodo groups, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-azido-4-chloro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHSVZIIUAMSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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